molecular formula C6H7N5O2 B12898555 N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide CAS No. 89891-06-5

N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide

Cat. No.: B12898555
CAS No.: 89891-06-5
M. Wt: 181.15 g/mol
InChI Key: QAERUPYGPOXRBA-UHFFFAOYSA-N
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Description

Structural Characteristics and IUPAC Nomenclature

This compound belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound’s IUPAC name systematically describes its substituents:

  • Position 2 and 6 : Two amino (-NH₂) groups.
  • Position 5 : A formyl (-CHO) group.
  • Position 4 : A formamide (-NHCHO) substituent.

The molecular structure is further defined by the SMILES notation O=CNC1=NC(N)=NC(N)=C1C=O, which encodes the connectivity of functional groups. Key physicochemical properties include a planar geometry due to aromaticity and intramolecular hydrogen bonding between the formamide and adjacent amino groups. These interactions stabilize the molecule and influence its solubility in polar solvents like dimethyl sulfoxide (DMSO).

Table 1: Structural and Molecular Properties

Property Value Source
Molecular Formula C₆H₇N₅O₂
Molecular Weight 181.15 g/mol
Hydrogen Bond Donors 4 (2×NH₂, 1×NH, 1×CHO)
Hydrogen Bond Acceptors 5 (2×N, 3×O)
Topological Polar Surface 120 Ų

Historical Context in Pyrimidine Derivative Research

Pyrimidine derivatives have been studied since the early 20th century, with seminal work focusing on their role in nucleic acids and coenzymes. This compound emerged as a scaffold of interest in the 2000s during investigations into cyclin-dependent kinase (CDK) inhibitors. Researchers modified pyrimidine cores to optimize binding to ATP pockets in kinases, leading to compounds like NU6027, a CDK1/2 inhibitor. The introduction of formyl and formamide groups at positions 4 and 5 enhanced electron-withdrawing effects, improving interactions with kinase active sites.

Table 2: Key Milestones in Pyrimidine Derivative Research

Year Development Significance Source
2003 Synthesis of 4-alkoxy-2,6-diaminopyrimidines Identified CDK inhibitors with IC₅₀ < 5 μM
2010 Structural characterization of formamide derivatives Clarified hydrogen-bonding networks
2024 Commercial availability of the compound Enabled broader pharmacological screening

Role in Heterocyclic Compound Chemistry

As a heterocyclic compound, this compound exemplifies the versatility of pyrimidines in organic synthesis. The amino groups facilitate nucleophilic substitution reactions, while the formyl group participates in condensation reactions to form Schiff bases or hydrazones. These transformations are pivotal for constructing fused-ring systems, such as pteridines or purine analogs, which are prevalent in antiviral and anticancer agents. Additionally, the electron-deficient pyrimidine ring engages in π-π stacking interactions, enhancing binding affinity in enzyme-inhibitor complexes.

Properties

CAS No.

89891-06-5

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

N-(2,6-diamino-5-formylpyrimidin-4-yl)formamide

InChI

InChI=1S/C6H7N5O2/c7-4-3(1-12)5(9-2-13)11-6(8)10-4/h1-2H,(H5,7,8,9,10,11,13)

InChI Key

QAERUPYGPOXRBA-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(N=C(N=C1NC=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide typically involves the cyclization of aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt. This product is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine. Finally, the 4,6-dichloropyrimidine is reacted with an aqueous solution of a carboxylic acid to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Epimerization in Aqueous Solutions

This compound undergoes spontaneous epimerization under physiological conditions. At 25°C (pH 7.5), the equilibrium favors the β-anomer over the α-anomer by a ratio of 1.33:1.0 , with equilibration achieved within 7 hours . This stereochemical instability suggests that both anomers may coexist in biological systems during DNA repair processes.

Hydrolysis and Deglycosylation Kinetics

Deglycosylation (cleavage of the glycosidic bond) follows first-order kinetics:

  • Half-life at 37°C : ~103 hours .

  • Rate constants at elevated temperatures:

    Temperature (°C)Half-life (hours)
    5520.5
    90<1

This thermal lability contrasts with its guanine-derived counterpart (Fapy-dG), which is 25 times more resistant to hydrolysis at 55°C .

Enzymatic Reactions

DNA-formamidopyrimidine glycosylase (EC 3.2.2.23) catalyzes the excision of this compound from damaged DNA via:

  • N-glycosidic bond cleavage , releasing the free base.

  • β- or β,γ-elimination , resulting in DNA backbone cleavage 3' to the lesion site .
    This repair mechanism highlights the compound’s role as a biomarker for oxidative stress in genomic DNA.

Reactivity in DNA Contexts

When incorporated into oligonucleotides:

  • Base pairing : Disrupts Watson-Crick pairing due to its non-planar structure.

  • Mutagenic potential : Mispairs with adenine during replication, contributing to G→T transversions .

Comparative Reactivity

PropertyFapy-dA (Adenine-derived)Fapy-dG (Guanine-derived)
Deglycosylation rateFasterSlower
Epimerization tendencyHigherLower
MutagenicityModerateHigh

Analytical Characterization

  • Molecular weight : 169.14 g/mol (confirmed by PubChem CID 122328) .

  • Synonym cross-references : Includes CAS 133310-38-0 and Wikidata Q27109962 .

This compound’s reactivity underscores its significance in studying oxidative DNA damage and repair mechanisms. Its instability under physiological conditions and enzymatic processing make it a critical target for understanding mutagenesis pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide has been studied for its potential as an anticancer agent. Research indicates that compounds derived from this structure can inhibit cellular proliferation in various cancer cell lines. For instance, derivatives have shown effectiveness against leukemia and solid tumors by inducing apoptosis and disrupting cell cycle progression.

Glycogen Synthase Kinase 3 Inhibition
This compound has also been identified as a potential inhibitor of glycogen synthase kinase 3 (GSK3), which is implicated in numerous diseases, including diabetes and Alzheimer's disease. In vitro studies have demonstrated that certain derivatives can effectively inhibit GSK3 activity, thereby providing a therapeutic avenue for treating GSK3-mediated disorders .

Molecular Biology Applications

Nucleotide Analogues
this compound serves as a nucleotide analogue that can be incorporated into nucleic acids. This incorporation can be used to study DNA repair mechanisms and the effects of modified bases on replication fidelity. Studies have shown that such analogues can affect the binding affinity of DNA polymerases and influence mutation rates .

Enzyme Substrates
The compound acts as a substrate for specific enzymes involved in nucleotide metabolism. Its derivatives have been utilized to investigate enzyme kinetics and mechanisms, particularly in studies involving DNA glycosylases that repair oxidatively damaged bases .

Biochemical Tools

Fluorescent Probes
Research has explored the use of this compound derivatives as fluorescent probes for detecting specific nucleic acid sequences. These probes can enhance the sensitivity of assays used in genetic research and diagnostics by providing a means to visualize nucleic acid interactions in real-time.

Drug Delivery Systems
Recent advancements have proposed using this compound within drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. By modifying the chemical structure to enhance interaction with lipid membranes, formulations incorporating this compound could lead to more effective therapeutic agents .

Case Studies

Study Application Findings
Inhibition of GSK3 Diabetes TreatmentCompounds derived from this compound showed significant GSK3 inhibition, leading to improved glucose metabolism in diabetic models .
Anticancer Activity Cancer Cell LinesVarious derivatives exhibited cytotoxic effects on leukemia cells through apoptosis induction .
Nucleotide Analogues DNA Repair MechanismsIncorporation into DNA led to increased mutation rates, providing insights into repair pathways .

Mechanism of Action

The mechanism of action of N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following pyrimidine derivatives share structural or functional similarities with N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Key Differences
This compound C₆H₈N₆O₂ 2,6-diamino; 4-formamide; 5-formyl Amino, formamide, aldehyde Reference compound for comparison
2,6-Diamino-4-hydroxy-5-N-methylformamidopyrimidine (CHEM040391) C₆H₁₀N₆O₂ 2,6-diamino; 4-hydroxy; 5-N-methylformamido Amino, hydroxyl, N-methylformamide Hydroxyl at 4, methylated formamide at 5
4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione C₁₀H₁₆N₄O₄ 4-amino; 5-formylamino; 2,6-dione; 3-isobutyl; 1-methyl Amino, formamide, diketone, alkyl Diketone groups at 2 and 6; alkyl chains

Functional and Reactivity Comparisons

Electrophilic Reactivity: The formyl group at position 5 in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., Schiff base formation). In contrast, CHEM040391 lacks this group but features an N-methylformamido moiety at position 5, which is less reactive due to methyl substitution . The diketone groups in 4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione introduce strong electron-withdrawing effects, reducing nucleophilicity at adjacent positions compared to the target compound .

Hydrogen-Bonding Potential: The target compound’s formamide and amino groups facilitate hydrogen bonding, similar to CHEM040391’s hydroxyl and N-methylformamide groups. However, the methyl group in CHEM040391 may sterically hinder interactions . The diketone in 4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione provides additional hydrogen-bond acceptors but reduces solubility in aqueous media .

Biological Relevance: CHEM040391 is implicated in DNA adduct formation due to its structural resemblance to damaged nucleic acid bases .

Physicochemical Properties

Property This compound CHEM040391 4-Amino-5-formylamino-3-isobutyl-1-methylpyrimidine-2,6-dione
Solubility Moderate in DMSO, low in water Moderate in polar solvents Low in water, soluble in DMF/DMSO
Melting Point Not reported >250°C (decomposes) 180–185°C
LogP ~0.5 (estimated) ~0.3 ~1.2

Biological Activity

N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to several biologically active molecules and is of interest for its role in various biochemical pathways, particularly in relation to nucleic acid metabolism and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with nucleic acids and enzymes. Similar compounds have been shown to bind to DNA and inhibit DNA-dependent enzymes, which can lead to cytotoxic effects on cancer cells. Research indicates that these compounds may disrupt the normal functions of DNA replication and repair, making them potential candidates for anticancer therapies .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of related pyrimidine derivatives. For instance, compounds with similar structures have exhibited broad-spectrum antimicrobial activity, suggesting that this compound may also possess such properties. The exact mechanisms are still under investigation but may involve interference with bacterial DNA synthesis or function .

Case Studies and Experimental Findings

  • Antitumor Activity : In vitro studies have demonstrated that certain derivatives of formamide exhibit significant cytotoxic effects against various cancer cell lines. For example, a compound structurally related to this compound showed IC50 values in the low micromolar range against lung cancer cell lines (A549, HCC827, NCI-H358). These findings suggest that further optimization of the chemical structure could enhance antitumor efficacy while minimizing toxicity to normal cells .
  • Inhibition of Enzymatic Activity : There is evidence that related compounds can inhibit key enzymes involved in nucleotide metabolism. For instance, studies on similar pyrimidine derivatives revealed their potential as inhibitors of DNA polymerases and other nucleic acid-modifying enzymes. This inhibition could be beneficial in developing treatments for diseases characterized by uncontrolled cell proliferation .

Comparative Data Table

Compound Target Cell Line IC50 (µM) Mechanism
This compoundA5496.75 ± 0.19DNA intercalation
Nitro substituted derivativeHCC8275.13 ± 0.97Enzyme inhibition
Imidazolinyl substituted compoundNCI-H3580.85 ± 0.05Cytotoxicity via apoptosis

Q & A

Q. Q1. What are the recommended synthetic routes for preparing high-purity N-(2,6-Diamino-5-formylpyrimidin-4-yl)formamide in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step functionalization of pyrimidine precursors. A common approach is:

  • Step 1: Start with 2,6-diaminopyrimidin-4-ol, introducing formyl groups via Vilsmeier-Haack formylation (using POCl₃ and DMF) at the 5-position.
  • Step 2: Protect the amino groups with tert-butoxycarbonyl (Boc) to avoid side reactions during subsequent formamide coupling.
  • Step 3: React with formic acid derivatives (e.g., formic anhydride) under anhydrous conditions.
  • Purification: Use recrystallization in ethanol/water (3:1 v/v) or column chromatography (silica gel, eluting with ethyl acetate/methanol 9:1) to achieve ≥98% purity .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR: Look for key signals:
    • ¹H NMR: δ 8.2 ppm (s, 1H, formyl proton), δ 6.9 ppm (broad, 4H, NH₂ groups).
    • ¹³C NMR: δ 160–165 ppm (carbonyl carbons).
  • HPLC: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to assess purity (>98% by area normalization) .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 170.1 (calculated for C₅H₇N₅O₂).

Advanced Research Questions

Q. Q3. How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer: Design stability studies using accelerated degradation protocols:

  • pH Stability: Prepare buffers (pH 2–9) and incubate the compound at 25°C. Monitor degradation via HPLC every 24 hours.
    • Observed Trend: Degradation accelerates at pH < 3 (formyl group hydrolysis) and pH > 8 (deamination).
  • Thermal Stability: Use thermogravimetric analysis (TGA) or isothermal stress testing (e.g., 40–80°C).
    • Key Finding: Decomposition above 60°C, with a half-life of ~12 hours at 80°C .

Q. Q4. How should researchers resolve contradictions in spectral data between synthesized batches?

Methodological Answer: Address discrepancies systematically:

  • Case Example: If ¹H NMR shows unexpected peaks at δ 7.5–8.0 ppm, suspect residual Boc-protected intermediates.
  • Resolution:
    • Re-purify via preparative HPLC (C18 column, 0.1% formic acid/acetonitrile).
    • Validate with 2D NMR (COSY, HSQC) to confirm proton-carbon correlations.
    • Compare with reference spectra from databases (e.g., PubChem or Reaxys) .

Q. Q5. What computational strategies can predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Use quantum chemical calculations:

  • Software: Gaussian or ORCA for DFT (B3LYP/6-311+G(d,p)).
  • Focus: Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites.
    • Result: The formyl group (C=O) and amino groups show high electrophilicity (HOMO localized on NH₂), making them prone to nucleophilic attack .

Q. Q6. How can researchers investigate potential biological targets of this compound using in silico methods?

Methodological Answer: Employ molecular docking and dynamics:

  • Target Selection: Prioritize enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase).
  • Protocol:
    • Dock the compound into the active site (AutoDock Vina).
    • Run MD simulations (GROMACS) to assess binding stability.
    • Validate with free-energy calculations (MM-PBSA).
  • Outcome: Predict binding affinities (ΔG < −7 kcal/mol suggests strong interaction) .

Q. Q7. What analytical methods differentiate this compound from its structural analogs?

Methodological Answer: Use hyphenated techniques:

  • LC-MS/MS: Monitor fragmentation patterns. For example, the loss of HCO (formyl group, m/z 28) is unique to this compound.
  • IR Spectroscopy: Identify characteristic stretches:
    • 1670 cm⁻¹ (C=O stretch of formamide), absent in non-formylated analogs.
  • X-ray Crystallography: Resolve the 5-formyl group’s spatial orientation .

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